molecular formula C18H17ClN2O2 B4885046 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4885046
M. Wt: 328.8 g/mol
InChI Key: QBMHBQTZRKLZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-47,497, and it belongs to the class of synthetic cannabinoids. The purpose of

Scientific Research Applications

5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various scientific research applications, including studies on the endocannabinoid system, cannabinoid receptor binding, and the effects of synthetic cannabinoids on behavior and cognition. This compound has also been used as a tool to investigate the role of the endocannabinoid system in various physiological processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is similar to that of other synthetic cannabinoids. This compound binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body and brain. The activation of these receptors by 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the effects of this compound on behavior and cognition.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. This compound has been found to increase dopamine release in the brain, which is associated with reward and motivation. It has also been shown to decrease the release of GABA, a neurotransmitter that inhibits brain activity. This compound has been found to have analgesic, anti-inflammatory, and antiemetic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This compound is also stable and easy to handle. However, one limitation is that the effects of this compound on behavior and cognition can vary depending on the dose and route of administration. Therefore, careful consideration should be given to the experimental design when using this compound in lab experiments.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate the potential therapeutic applications of this compound in various diseases, such as chronic pain, inflammation, and cancer. Another direction is to explore the effects of this compound on the endocannabinoid system in different physiological processes, such as appetite regulation, immune function, and stress response. Additionally, further research is needed to understand the long-term effects of this compound on behavior and cognition, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has been used in various research applications, including studies on the endocannabinoid system, cannabinoid receptor binding, and the effects of synthetic cannabinoids on behavior and cognition. The mechanism of action of this compound involves the activation of cannabinoid receptors CB1 and CB2, which leads to the release of neurotransmitters such as dopamine and serotonin. This compound has various biochemical and physiological effects, including analgesic, anti-inflammatory, and antiemetic effects. While this compound has advantages for lab experiments, careful consideration should be given to the experimental design. There are several future directions for research on this compound, including investigating its potential therapeutic applications and exploring its effects on the endocannabinoid system in different physiological processes.

properties

IUPAC Name

1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-13-12-18(23,15-7-9-16(19)10-8-15)21(20-13)17(22)11-14-5-3-2-4-6-14/h2-10,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMHBQTZRKLZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

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